molecular formula C11H11BrO3 B12597944 2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid CAS No. 650141-63-2

2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid

Cat. No.: B12597944
CAS No.: 650141-63-2
M. Wt: 271.11 g/mol
InChI Key: HEBQUAROSQRIFG-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromophenol, which is reacted with formaldehyde and methanol to form 4-bromophenylmethanol.

    Ether Formation: The 4-bromophenylmethanol is then treated with sodium hydride and methyl iodide to form 4-bromophenylmethoxymethane.

    Aldol Condensation: The final step involves an aldol condensation reaction between 4-bromophenylmethoxymethane and acrylic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of

Properties

CAS No.

650141-63-2

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

2-[(4-bromophenyl)methoxymethyl]prop-2-enoic acid

InChI

InChI=1S/C11H11BrO3/c1-8(11(13)14)6-15-7-9-2-4-10(12)5-3-9/h2-5H,1,6-7H2,(H,13,14)

InChI Key

HEBQUAROSQRIFG-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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